molecular formula C10H13NO2S B1212400 N-Acetyl-4-S-cysteaminylphenol CAS No. 91281-32-2

N-Acetyl-4-S-cysteaminylphenol

Cat. No. B1212400
CAS RN: 91281-32-2
M. Wt: 211.28 g/mol
InChI Key: FDPFDQAWKAWHMY-UHFFFAOYSA-N
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Patent
US05395611

Procedure details

A mixture of 2-methyl-2-oxazoline (16.9 mL, 0.197 mol) and 4-mercaptophenol (24.85 g, 0.197 mol) was heated under reflux (neat) for 2 h at about 130° C. under Ar (spontaneous heating occurred upon mixing). Upon cooling of the reaction mixture to 0° C., a white solid precipitated, which was collected and recrystallized from dilute EtOH to give a white product (36.2 g, 87%): mp 123°-125° C.; 1H NMR [(CD3)2 =O]δ6.99 (d,d, 4 H) , 3.50-2.60 (m, 5 H), 1.87 (s, 3 H); mass spectrum (EI) , m/e 211 (M+), (CI) m/e 212 (M+1). Anal. (C10H13NO2S) C,H,N.
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
24.85 g
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[SH:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1>>[CH3:1][C:2]([NH:6][CH2:5][CH2:4][S:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
16.9 mL
Type
reactant
Smiles
CC=1OCCN1
Name
Quantity
24.85 g
Type
reactant
Smiles
SC1=CC=C(C=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under Ar (spontaneous heating occurred upon mixing)
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling of the reaction mixture to 0° C.
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
CUSTOM
Type
CUSTOM
Details
which was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from dilute EtOH

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NCCSC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.